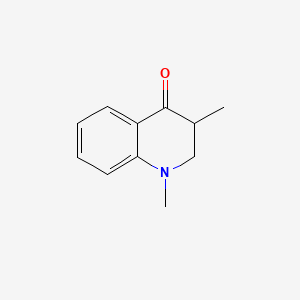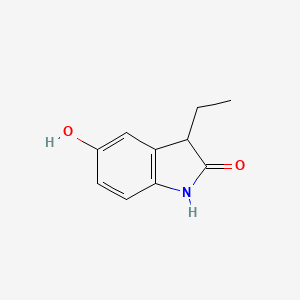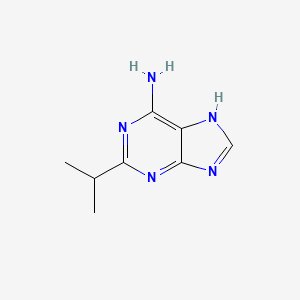
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with two methyl groups at positions 1 and 3, and a ketone group at position 4
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one can be synthesized through several methods. One common approach involves the cyclization of N-(2-aminophenyl)acetamide with acetone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: N-(2-aminophenyl)acetamide and acetone.
Reaction Conditions: Acidic medium, such as hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1,3-dimethyl-2,3-dihydroquinolin-4-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical applications.
科学研究应用
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and ketone groups.
2-Methylquinoline: A derivative with a single methyl group at position 2.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at position 4.
Uniqueness
1,3-Dimethyl-2,3-dihydroquinolin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
53207-49-1 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
1,3-dimethyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H13NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-6,8H,7H2,1-2H3 |
InChI 键 |
IWTPNBHUUFMRKF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)

![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)

![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)

![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)




